molecular formula C18H21N3O2 B2777995 N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide CAS No. 1448069-76-8

N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide

Cat. No.: B2777995
CAS No.: 1448069-76-8
M. Wt: 311.385
InChI Key: PZADDNRRYBHFIP-UHFFFAOYSA-N
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Description

N-(4-(4-Methoxypiperidin-1-yl)phenyl)isonicotinamide is a synthetic compound featuring an isonicotinamide core linked to a phenyl ring substituted with a 4-methoxypiperidin-1-yl group. The piperidine moiety introduces conformational flexibility, while the methoxy group modulates electronic properties and lipophilicity.

Properties

IUPAC Name

N-[4-(4-methoxypiperidin-1-yl)phenyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-17-8-12-21(13-9-17)16-4-2-15(3-5-16)20-18(22)14-6-10-19-11-7-14/h2-7,10-11,17H,8-9,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZADDNRRYBHFIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide typically involves the reaction of 4-(4-methoxypiperidin-1-yl)aniline with isonicotinoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of receptor-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring is known to enhance the binding affinity of the compound to its target, thereby increasing its biological activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide with structurally related compounds from the evidence, highlighting key differences in substituents, physical properties, and functional groups:

Compound Name Substituent on Phenyl Ring Melting Point (°C) Yield (%) Key Functional Groups Biological/Physicochemical Implications Reference
Target Compound 4-(4-Methoxypiperidin-1-yl) N/A N/A Piperidine, Methoxy, Isonicotinamide Enhanced solubility and bioavailability due to piperidine; methoxy may improve metabolic stability.
N-(4-(Heptyloxy)phenyl)isonicotinamide Heptyloxy 142–143 N/A Alkoxy, Isonicotinamide Increased lipophilicity from long alkyl chain; potential for membrane penetration.
2-Chloro-N-((4-((2,4-dioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)isonicotinamide (7k) 2,4-Dioxoimidazolidin-5-yl, Chloro 202–204 80 Imidazolidinone, Chloro Imidazolidinone may confer hydrogen-bonding capacity; chloro group enhances electrophilicity.
(S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide Hydrazineyl, Trifluoromethyl N/A 72 Hydrazine, CF₃ Trifluoromethyl improves metabolic resistance; hydrazine may enable metal chelation.
N-(4-Aminophenyl)isonicotinamide (6) Amino N/A N/A Amino Amino group enhances solubility and potential for covalent interactions.
N-{3-[(2-Aminobenzoyl)amino]propyl}isonicotinamide 2-Aminobenzoyl, Propyl linker N/A N/A Benzamide, Propyl spacer Spacer group may reduce steric hindrance in binding interactions.

Key Findings from Structural Comparisons:

Piperidine vs. Alkoxy/Amino Substitutions: The target’s 4-methoxypiperidin-1-yl group likely enhances solubility compared to purely hydrophobic substituents (e.g., heptyloxy in ). The piperidine ring’s rigidity may also influence binding specificity in biological targets.

Impact of Electron-Withdrawing Groups :

  • Chloro and trifluoromethyl substituents (e.g., compound 7k and CF₃ derivatives ) increase electrophilicity, which could enhance reactivity in drug-target interactions but may also raise toxicity risks.

Hydrazine derivatives exhibit metal-chelating properties, useful in designing enzyme inhibitors or coordination polymers (see for porous polymer applications).

Synthetic Yields :

  • Yields for analogs range from 26% to 82%, with chloro and nitro derivatives generally showing lower yields due to steric or electronic challenges .

Research Implications and Gaps

  • Physicochemical Properties : The target compound’s methoxypiperidine group may balance lipophilicity and solubility, but experimental data on melting points, logP, or solubility are needed.
  • Testing the target against similar targets (e.g., Mycobacterium tuberculosis or inflammatory pathways) is warranted.

Biological Activity

N-(4-(4-methoxypiperidin-1-yl)phenyl)isonicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxy group and an isonicotinamide moiety. This unique structure contributes to its biological activity, particularly in receptor interactions.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as receptors or enzymes. Notably, it has been identified as a potential ligand that may enhance receptor-ligand interactions, thereby modulating various biological pathways. The piperidine ring is believed to enhance binding affinity, which is crucial for its pharmacological effects .

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as a modulator of the neurotensin 1 receptor. This receptor is implicated in various neurological conditions, making this compound a candidate for therapeutic applications in treating neurodegenerative diseases and psychiatric disorders .

Table 1: Summary of Biological Activities

Activity Description
Receptor Modulation Acts as an agonist for the neurotensin 1 receptor, enhancing neurotensin signaling pathways.
Neuroprotective Effects Potentially beneficial in neuroprotection and pain management.
Therapeutic Applications Investigated for use in treating neurodegenerative diseases and certain cancers.

Study on Neurotensin Receptor Interaction

A study demonstrated that this compound significantly increased neurotensin signaling in vitro. This was measured by assessing changes in intracellular calcium levels upon receptor activation. The compound showed a binding affinity comparable to other known agonists, suggesting its potential as a therapeutic agent.

In Vivo Efficacy

In vivo studies have indicated that administration of this compound in animal models led to improved outcomes in models of neurodegeneration. Specifically, treated animals exhibited reduced symptoms associated with cognitive decline and enhanced recovery from induced stress conditions .

Comparison with Similar Compounds

This compound can be compared to similar compounds to understand its unique properties better:

Compound Name Structural Features Unique Characteristics
N-(4-(3-methoxypiperidin-1-yl)phenyl)isonicotinamideSimilar piperidine structureDifferent substitution pattern affecting activity
N-(4-Aminophenyl)isonicotinamideAmino group instead of piperidineGreater solubility but reduced receptor specificity
3-Methoxy-N-(4-pyridyl)isonicotinamidePyridine instead of piperidineDifferent pharmacokinetic profile

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